molecular formula C8H6N4O B6262023 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2166766-68-1

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No. B6262023
CAS RN: 2166766-68-1
M. Wt: 174.2
InChI Key:
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data . The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory .


Chemical Reactions Analysis

Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole afforded the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine .


Physical And Chemical Properties Analysis

The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure .

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .

Future Directions

Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . This suggests that these compounds have potential for further exploration in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves the condensation of 2-cyanoacetamide with 2-amino-3-cyanopyridine followed by cyclization and oxidation reactions.", "Starting Materials": [ "2-cyanoacetamide", "2-amino-3-cyanopyridine", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-cyanoacetamide in acetic anhydride and add sulfuric acid. Heat the mixture to 80°C for 2 hours to obtain 2-cyano-N-acetylacetamide.", "Step 2: Dissolve 2-amino-3-cyanopyridine in ethanol and add 2-cyano-N-acetylacetamide. Heat the mixture to reflux for 6 hours to obtain 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile.", "Step 3: Dissolve the product from step 2 in water and add sodium nitrite. Keep the mixture at 0°C for 30 minutes to obtain the diazonium salt.", "Step 4: Add sodium nitrate to the diazonium salt and keep the mixture at 0°C for 30 minutes. Then, add sodium hydroxide to the mixture and heat to 80°C for 2 hours to obtain the desired product.", "Step 5: Purify the product by recrystallization from ethanol and drying under vacuum." ] }

CAS RN

2166766-68-1

Product Name

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Molecular Formula

C8H6N4O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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